6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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Overview
Description
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an appropriate oxirane or epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazine ring can be reduced under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of 6-oxo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced oxazine ring.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
- 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of interactions and properties, making it a valuable compound for various applications .
Properties
CAS No. |
2613384-25-9 |
---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.1 |
Purity |
95 |
Origin of Product |
United States |
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